
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Biological Activity
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclohexyl Group : Provides hydrophobic characteristics and influences receptor interactions.
- Pyrrol-1-yl Moiety : May enhance binding affinity to biological targets.
- Dimethylpyrimidinyl Group : Suggests potential interactions with nucleic acid synthesis pathways.
The molecular formula is C19H24N4O2, with a molecular weight of 340.4 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammatory pathways and cancer progression.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neurological functions.
Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties:
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example:
Compound | IC50 (μM) | Target |
---|---|---|
N-(compound name) | 5.6 | COX-2 |
Aspirin | 20 | COX-1 |
This suggests a promising therapeutic application for conditions characterized by chronic inflammation .
Anticancer Activity
The compound has also shown potential in inhibiting cancer cell proliferation. A study reported that it reduced the viability of various cancer cell lines by inducing apoptosis through modulation of key signaling pathways.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A431 (vulvar carcinoma) | 7.5 | Apoptosis induction |
MCF7 (breast cancer) | 10.0 | Cell cycle arrest |
These findings highlight its potential as a lead compound for developing new anticancer therapies .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Inflammatory Diseases :
- Researchers evaluated the effect of the compound on animal models of arthritis. Results showed a significant reduction in joint swelling and pain markers compared to controls.
-
Cancer Therapeutics :
- In a preclinical model of breast cancer, treatment with the compound resulted in a 50% reduction in tumor size over four weeks.
These studies underscore the therapeutic potential of this compound in managing inflammatory diseases and certain cancers.
Scientific Research Applications
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that falls under the category of acetamides. It has a complex structure featuring a cyclohexyl group, a pyrrol-1-yl moiety, and a dimethylpyrimidinyl group. This combination of functional groups suggests it can interact with biological targets, making it interesting in medicinal chemistry.
Potential Applications
Research indicates that this compound may have significant biological activities. Its structure suggests it could interact with various biological targets, including enzymes and receptors. Studies have noted its potential anti-inflammatory and anticancer properties, highlighting its therapeutic potential for treating various diseases.
Reactions and Synthesis
this compound demonstrates versatility in synthetic organic chemistry, showing potential for further modification. The synthesis of this compound includes several key steps, which industrial methods may optimize to improve yield and purity, using advanced techniques like high-pressure reactors and continuous flow systems.
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-11-14(2)20-18(19-13)24-16-7-5-15(6-8-16)21-17(23)12-22-9-3-4-10-22/h3-4,9-11,15-16H,5-8,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEQWAJOKJHWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CN3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.